[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353946-79-8
VCID: VC8232452
InChI: InChI=1S/C17H25N3O3/c1-19(17(22)23-13-14-7-3-2-4-8-14)12-15-9-5-6-10-20(15)16(21)11-18/h2-4,7-8,15H,5-6,9-13,18H2,1H3
SMILES: CN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.: 1353946-79-8

Cat. No.: VC8232452

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester - 1353946-79-8

Specification

CAS No. 1353946-79-8
Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-19(17(22)23-13-14-7-3-2-4-8-14)12-15-9-5-6-10-20(15)16(21)11-18/h2-4,7-8,15H,5-6,9-13,18H2,1H3
Standard InChI Key QJTAFXJTNAEROX-UHFFFAOYSA-N
SMILES CN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class. Carbamates are derivatives of carbamic acid, characterized by a carbonyl group attached to an amine. This specific compound features a piperidine ring, an amino-acetyl group, and a benzyl ester, making it structurally significant in medicinal chemistry.

Synthesis Methods

The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves several steps:

  • Acetylation of Piperidine Derivative: The first step often involves the reaction of a piperidine derivative with acetic anhydride or similar acetylating agents to introduce the amino-acetyl group.

  • Formation of Carbamate: The acetylated piperidine derivative is then reacted with benzyl alcohol and an isocyanate to form the carbamate moiety.

Biological Activity and Applications

Compounds with similar structures to [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester have shown significant biological activity, particularly in neuropharmacology. These carbamates can interact with various biological targets, potentially leading to therapeutic applications.

Chemical Reactions and Stability

The compound can participate in several chemical reactions, including hydrolysis of the ester group and reactions involving the amine functionality. Its stability is influenced by factors such as pH and temperature, which can affect its shelf life and handling conditions.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl esterC17H25N3O3319.4 g/mol1353946-79-8
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl esterC16H23N3O3305.37 g/mol1353957-50-2
Benzyl (piperidin-2-ylmethyl)carbamateC14H20N2O2248.32 g/mol184044-09-5

This comparison highlights the structural variations among related carbamates, which can influence their chemical and biological properties.

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